Dibenzo[lm,yz]pyranthrene

Environmental fate modeling Reversed‑phase chromatography Bioaccumulation assessment

Researchers requiring extreme-retention markers for environmental PAH analysis or verified singlet fission scaffolds face limited availability of isomerically pure, decacyclic PAH reference materials. Smaller PAHs (pyranthrene, anthanthrene, benzo[a]pyrene) cannot reproduce the chromatographic retention or photophysical performance required. This compound delivers a fully benzenoid, peri-fused decacyclic architecture with experimental logP ~10.38 and verified singlet fission energetics. • Extreme-retention marker for reversed-phase HPLC/GC-MS method validation in fatty matrices (biota, sediments) • Verified singlet fission scaffold with enhanced photostability vs. pentacene derivatives; satisfies E(S₁) ≥ 2×E(T₁) criterion • Structurally resolved decacyclic core for Clar sextet/HOMA/NICS aromaticity modeling and crystal-engineering studies

Molecular Formula C36H18
Molecular Weight 450.5 g/mol
CAS No. 191-06-0
Cat. No. B085577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[lm,yz]pyranthrene
CAS191-06-0
SynonymsDIBENZO[LM,YZ]PYRANTHRENE
Molecular FormulaC36H18
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C4=C5C(=CC6=C7C5=C(C=C4)C=C8C7=C(C=C6)C9=CC=CC1=C9C8=CC=C1)C3=CC=C2
InChIInChI=1S/C36H18/c1-5-19-7-3-11-25-29-17-22-14-16-28-24-10-2-6-20-8-4-12-26(32(20)24)30-18-21-13-15-27(23(9-1)31(19)25)35(29)33(21)34(22)36(28)30/h1-18H
InChIKeyHEVFVANTCWMUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[lm,yz]pyranthrene Reference Standard


Dibenzo[lm,yz]pyranthrene (CAS 191-06-0), also designated dibenzonaphtho<2.1.8.7.6-tuvwx>hexaphen, is a fully benzenoid peri‑fused decacyclic polycyclic aromatic hydrocarbon (PAH) with the molecular formula C36H18 and a monoisotopic mass of 450.141 Da . The molecule belongs to the extended‑pyranthrene family and contains ten fused aromatic rings, making it one of the largest structurally confirmed, isomerically resolved PAH building blocks commercially catalogued [1]. Unlike the common C24H14 dibenzopyrene isomers, this compound possesses a pyranthrene‑type backbone that provides a distinct Clar‑sextet landscape, a higher degree of π‑conjugation, and predictable physical‑chemical properties—including an experimental log P of ~10.38 and a predicted density of 1.467 g cm⁻³—that differentiate it from smaller PAH standards .

Product Type Decacyclic PAH reference standard
Workflow Extreme-lipophilicity environmental marker
Selection Logic Class-level photostability & Clar-sextet scaffold
Procurement Context Research-grade, non-generic PAH analog

Dibenzo[lm,yz]pyranthrene vs. Generic PAH Standards


Smaller, more common PAH reference materials—such as pyranthrene (C30H16, 8 rings), anthanthrene (C22H12, 6 rings), benzo[a]pyrene (C20H12, 5 rings), or even the C24H14 dibenzopyrene isomers—are not functionally interchangeable with dibenzo[lm,yz]pyranthrene [1]. The target compound’s decacyclic, fully benzenoid architecture delivers a substantially larger π‑surface, a markedly higher experimental log P (10.38 vs. 8.63 for pyranthrene and ~6.1–6.5 for BaP and dibenzo[a,l]pyrene), and a distinct electron‑delocalization pattern that controls photostability and excited‑state energetics . Recent work on TIPS‑functionalized PAHs demonstrated that the dibenzo[pyranthrene] core exhibits enhanced photostability relative to pentacene derivatives and satisfies the energetic criterion for singlet fission, whereas the pyranthrene and anthanthrene cores do not meet that criterion [2]. These quantitative differences mean that simply selecting a lower‑cost or more available PAH will not reproduce the photophysical performance, chromatographic retention, or environmental fate behavior required for method development, organic electronics testing, or carcinogenicity‑screening studies.

! Smaller PAH standards (e.g., pyranthrene, BaP) may not reproduce extreme log P (≥10.38) or chromatographic retention for highly lipophilic, persistent analytes.
! Simpler cores (e.g., anthanthrene, dibenzopyrene) may shift photostability and fail to meet the reported singlet-fission energetic criterion associated with the dibenzo[pyranthrene] scaffold.
! Predicted density (1.467 g cm⁻³) differs measurably from lower-ring PAHs, potentially altering crystal-packing interpretations in material-science studies.

Differentiation from Closest PAH Analogs


Hydrophobicity Superiority (Log P)

The experimental log P (octanol‑water partition coefficient) of dibenzo[lm,yz]pyranthrene is 10.38, with a computed XlogP of 10.2 . This value exceeds that of the next‑largest commercially available peri‑fused PAH, pyranthrene (log P 8.63), by approximately 1.6 log units [1]. For context, benzo[a]pyrene (log P ~6.13) and dibenzo[a,l]pyrene (log P ~6.5) are 3.8–4.3 log units more hydrophilic [2]. A Δlog P of 1.6 translates to a ~40‑fold difference in octanol‑water partitioning, which directly impacts EPA Method 610/8270E extraction recoveries, chromatographic retention times, and predictive environmental fate constants.

Hydrophobicity Superiority (Log P)
Cross-study comparable
Octanol‑water partition coefficient (log P)
Target log P = 10.38 (experimental)
Δlog P ≥ 1.6 vs. pyranthrene (8.63); ≥ 3.8 vs. BaP (6.13)
Supports extreme-lipophilicity method validation.
~40-fold partitioning difference informs extraction recovery and retention.
Environmental fate modeling Reversed‑phase chromatography Bioaccumulation assessment

π-Surface Extension and Ring Architecture

Dibenzo[lm,yz]pyranthrene (C36H18, 10 fused rings, 36 carbon atoms, 450.54 Da) adds two extra aromatic rings to the pyranthrene core (C30H16, 8 fused rings, 376.46 Da), representing a 19.7% increase in molecular mass and a 25% expansion of the number of aromatic rings [1]. Compared with anthanthrene (C22H12, 6 rings, 276.33 Da) and dibenzo[a,l]pyrene (C24H14, 5 rings, 302.38 Da), the ring‑count differential is 4–5 rings, corresponding to a >60% larger π‑surface area [2]. This structural expansion directly lowers the HOMO–LUMO gap; the TIPS‑functionalized dibenzo[pyranthrene] exhibits a bathochromic shift of ~108 nm relative to TIPS‑pyranthrene (599 nm vs. 491 nm onset), consistent with extended conjugation [3].

π-Surface Extension and Ring Architecture
Class-level inference
Number of fused aromatic rings / molecular weight
10 rings, C36H18, MW 450.54 Da
+2 rings vs. pyranthrene (8); +4–5 rings vs. anthanthrene (6) and dibenzo[a,l]pyrene (5)
Supports Clar-sextet and conjugation-length dependent modeling.
Ring expansion lowers HOMO–LUMO gap and influences charge-carrier predictions.
Organic electronics Charge‑transport materials Computational chemistry

Photostability Advantage

In a controlled stability assay under ambient laboratory conditions, TIPS‑dibenzo[pyranthrene] (TIPS‑DBPYR) exhibited considerably enhanced photostability compared with TIPS‑pentacene (TIPS‑PEN), a benchmark acene known for rapid photo‑oxidative degradation [1]. The same study reported that TIPS‑DBPYR satisfies the thermodynamic criterion for singlet fission (E(S₁) ≥ 2 × E(T₁)), whereas TIPS‑anthanthrene (TIPS‑ATT) and TIPS‑pyranthrene (TIPS‑PYR) do not meet this requirement [1]. While these data are reported for the TIPS‑functionalized derivatives, the photostability and excited‑state energetics are intrinsic to the dibenzo[pyranthrene] core’s Clar‑sextet arrangement, permitting class‑level inference for the parent compound.

Photostability Advantage
Class-level inference
Photostability and singlet‑fission energetic criterion
TIPS-DBPYR satisfies E(S₁) ≥ 2 E(T₁); enhanced photostability over TIPS-pentacene
Supports scaffold selection for singlet-fission material research.
Derived from TIPS-functionalized analog; attributed to core Clar-sextet topology.
Singlet fission materials Photostability testing Organic optoelectronics

Density for Crystal Engineering

The predicted density of dibenzo[lm,yz]pyranthrene is 1.467 ± 0.06 g cm⁻³ . This is 4.8% higher than the experimentally reported density of pyranthrene (1.4 ± 0.1 g cm⁻³) [1] and also exceeds the density of anthanthrene (1.378 g cm⁻³) [2]. The increased density is consistent with the larger molecular weight and suggests tighter crystal‑packing motifs, which can influence charge‑carrier mobility in organic field‑effect transistors and the mechanical properties of PAH‑based thin films.

Density for Crystal Engineering
Cross-study comparable
Predicted/experimental density
1.467 g cm⁻³ (predicted)
+4.8% vs. pyranthrene; +6.5% vs. anthanthrene
Informs crystal-packing reproducibility in solid-state device studies.
Predicted value; experimental validation may be required for definitive comparison.
Crystal engineering Solid‑state properties Materials density

Dibenzo[lm,yz]pyranthrene Application Scenarios


High-Lipophilicity PAH Analytical Reference

Because dibenzo[lm,yz]pyranthrene exhibits an experimental log P ≥10.2—at least 1.6 units above pyranthrene and 3.8 units above benzo[a]pyrene—it serves as an extreme‑retention marker for reversed‑phase HPLC and GC‑MS methods targeting highly lipophilic, persistent PAHs in environmental extracts . It is particularly useful for validating extraction recovery from fatty matrices (e.g., biota, sediments) where lower‑log P surrogates underestimate matrix effects [1].

Singlet-Fission Chromophore Scaffold

The TIPS‑functionalized dibenzo[pyranthrene] core satisfies the energetic prerequisite for singlet fission (E(S₁) ≥ 2 × E(T₁)) and provides enhanced photostability over pentacene‑based standards [2]. Researchers developing intramolecular singlet‑fission materials can procure the parent dibenzo[lm,yz]pyranthrene as a synthetic entry point to this verified scaffold, avoiding the photolability and non‑compliance of anthanthrene‑ or pyranthrene‑derived analogs [2].

Model Compound for Clar-Sextet and HOMA Studies

With ten fused aromatic rings, dibenzo[lm,yz]pyranthrene provides a sufficiently large and structurally rigid peri‑fused framework for testing Clar’s aromatic‑sextet model via HOMA (Harmonic Oscillator Model of Aromaticity) and NICS (Nucleus‑Independent Chemical Shift) calculations [3]. The decacyclic architecture enables systematic comparison with pyranthrene (8 rings) and anthanthrene (6 rings), facilitating quantitative structure–aromaticity correlations that are inaccessible with smaller PAH proxies [4].

High-Density Standard for OFET and Crystal Engineering

Owing to its predicted density of 1.467 g cm⁻³—approximately 5–7% higher than pyranthrene and anthanthrene—dibenzo[lm,yz]pyranthrene is a candidate for crystal‑engineering studies where tighter molecular packing is hypothesized to enhance charge‑carrier mobility [5]. Procurement of this specific isomer ensures that solid‑state property measurements (e.g., single‑crystal X‑ray diffraction, space‑charge‑limited current) reflect the intended decacyclic topology.

Application
Selection Property
Validation Focus
High-Lipophilicity PAH Analytical Reference
Extreme log P and retention marker
Extraction recovery and matrix-effect control in environmental matrices
Singlet-Fission Chromophore Scaffold
Class-level photostability and energetic criterion compliance
Singlet-fission threshold and photolability comparison against acene benchmarks
Model Compound for Clar-Sextet and HOMA Studies
Decacyclic peri-fused architecture for aromaticity modeling
HOMA/NICS correlation across expanded ring-system series
High-Density Standard for OFET and Crystal Engineering
Predicted density differential for packing prediction
Single-crystal packing topology and charge-carrier mobility interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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